5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid
Description
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo-pyrimidine core substituted with a methyl group at position 5 and a carboxylic acid group at position 3. Pyrazolo-pyrimidine derivatives are widely explored in pharmaceuticals and agrochemicals due to their versatile bioactivity, often acting as kinase inhibitors, phosphodiesterase modulators, or pesticide intermediates .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-3-8-2-4-5(9-3)6(7(12)13)11-10-4/h2H,1H3,(H,10,11)(H,12,13) |
InChI Key |
RGSDAWXGQMOPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C(=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of 5-aminopyrazoles with electrophilic reagents. One common method is the reaction of 5-aminopyrazole with a nitrile or amide substituent at the 4-position, followed by cyclization with urea . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or dimethyl sulfoxide and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural differences among analogues arise from substituents at positions 1, 5, and 7, as well as modifications to the carboxylic acid group. Below is a comparative analysis:
Functional and Application Differences
- 5-Chloro-1-methyl Analogue : The chloro substituent enhances electrophilicity, making it reactive in pesticide formulations. Its methyl group at position 1 improves stability against metabolic degradation .
- Ethyl 5,7-Dichloro Ester : The ester group increases lipophilicity, favoring membrane permeability. Dichloro substitution may enhance binding to hydrophobic enzyme pockets .
- 3-Isobutyl Derivative : The bulky isobutyl group likely improves target selectivity in phosphodiesterase inhibition, reducing off-target effects .
- Trifluoromethyl-Substituted Analogues : The CF₃ group (e.g., in C₁₇H₁₈F₃N₃O₂) enhances electron-withdrawing effects and metabolic stability, making it suitable for drug development .
Physicochemical and Pharmacokinetic Insights
- Solubility : Carboxylic acid derivatives (e.g., 5-methyl and 5-chloro) exhibit higher aqueous solubility than ester or alkyl-substituted analogues.
- pKa : The carboxylic acid group (pKa ~2.5–4.5) ensures ionization at physiological pH, influencing bioavailability .
- Steric Effects : Bulky substituents (e.g., isopropylphenyl) may hinder binding to certain enzymes but improve selectivity .
Biological Activity
5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo-pyrimidine family, characterized by its fused pyrazole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as a therapeutic agent in cancer treatment and other diseases.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- Structure : Contains a carboxylic acid group and nitrogen atoms within the ring system, which contribute to its reactivity and biological activity.
Anticancer Properties
This compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation in various cancer cell lines, making this compound a candidate for cancer therapy.
- In Vitro Studies : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values suggest potent activity against these tumors.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, compounds with similar structures have demonstrated anti-inflammatory and analgesic effects. This opens avenues for further pharmacological exploration in treating inflammatory diseases.
Antiviral Activity
Recent studies have explored the antiviral potential of pyrazolo-pyrimidine derivatives. While specific data on this compound is limited, related compounds have shown efficacy against various viral infections.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Molecular docking studies indicate that this compound can effectively bind to the active sites of CDKs, forming essential hydrogen bonds that stabilize the interaction. This binding is critical for inhibiting the enzymatic activity of CDKs.
Study on Anticancer Activity
A notable study investigated the anticancer properties of various pyrazolo-pyrimidine derivatives, including this compound. The findings indicated that the presence of a methyl group at the 5-position significantly enhanced anticancer activity compared to other substituents.
Study on Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory properties of pyrazolo-pyrimidines. The results suggested that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
